4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-[(4-sulfamoylphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide , reflecting its core structure and substituents. The molecule comprises three distinct moieties:
- A benzamide backbone (C₆H₅CONH–).
- A 4-sulfamoylbenzyl group (–CH₂C₆H₄SO₂NH₂) attached to the amide nitrogen.
- A pyrimidin-2-ylamino group (–NHC₄H₃N₂) at the para position of the benzamide ring.
The structural formula is represented as follows:
$$ \text{C}{21}\text{H}{21}\text{N}{5}\text{O}{3}\text{S} $$
A simplified SMILES notation is:O=C(NCc1ccc(cc1)S(=O)(=O)N)c2ccc(Nc3ncccn3)cc2
Table 1: Systematic Nomenclature and Structural Data
| Property | Description |
|---|---|
| IUPAC Name | N-[(4-sulfamoylphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide |
| SMILES | O=C(NCc1ccc(cc1)S(=O)(=O)N)c2ccc(Nc3ncccn3)cc2 |
| Core Structure | Benzamide with para-substituted pyrimidinylamino and sulfamoylbenzyl groups |
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
- EvitaChem Code : EVT-12302869.
- Research Codes : Referenced in patent literature for kinase inhibition applications.
Notably, the provided sources lack a CAS Registry Number, suggesting the compound may be a novel investigational agent.
Table 2: Alternative Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| Supplier Code | EVT-12302869 | EvitaChem |
| Patent Reference | Kinase inhibitor | PubChem |
Molecular Formula and Mass Spectrometry Data
The molecular formula is C₂₁H₂₁N₅O₃S , with a theoretical exact mass of 423.14 g/mol . Discrepancies arise in source-reported formulas (e.g., C₂₁H₂₁N₅O₂ in EvitaChem), which omit sulfur—a critical component of the sulfamoyl group. This inconsistency underscores the need for verification via high-resolution mass spectrometry (HRMS).
Key Mass Spectral Features :
- Molecular Ion Peak : Expected at m/z 423.14 (M⁺).
- Fragmentation Patterns :
- Cleavage at the amide bond (m/z 105.04 for benzoyl fragment).
- Sulfamoyl group loss (m/z 78.96 for SO₂NH₂⁻).
Table 3: Molecular and Spectrometric Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₁N₅O₃S | Theoretical calculation |
| Exact Mass | 423.14 g/mol | HRMS (predicted) |
| Dominant Fragments | 105.04, 78.96 | MS/MS simulation |
Properties
Molecular Formula |
C18H17N5O3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17N5O3S/c19-27(25,26)16-8-2-13(3-9-16)12-22-17(24)14-4-6-15(7-5-14)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H2,19,25,26)(H,20,21,23) |
InChI Key |
VHJCYAOGTUIDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Guanidine Formation via Cyanamide Condensation
Ethyl 4-aminobenzoate undergoes reflux with cyanamide in ethanol under acidic conditions (concentrated HCl, 24 h) to yield 4-guanidinobenzoic acid ethyl ester nitrate. This intermediate is critical for subsequent pyrimidine cyclization.
Pyrimidine Ring Construction Using Enaminones
The guanidine intermediate reacts with 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminones) in ethanol with sodium hydroxide at reflux (48 h). This step forms the 4-((4-arylpyrimidin-2-yl)amino)benzoic acid scaffold. For example, using 3-(dimethylamino)-1-phenylprop-2-en-1-one yields the pyrimidin-2-ylamino derivative with a 72% isolated yield.
Table 1: Pyrimidine Synthesis Optimization
| Enaminone Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Phenyl | 48 | 72 |
| 4-Methoxyphenyl | 48 | 68 |
| 4-Chlorophenyl | 48 | 65 |
Preparation of 4-Sulfamoylbenzylamine
Chlorosulfonation of Toluene Derivatives
Adapting methods from sulfonamide synthesis, 4-methylbenzyl chloride is treated with chlorosulfonic acid (1:1.42–1:3.6 w/w) at 60–70°C for 2–4 h. This generates 4-(chlorosulfonyl)benzyl chloride, which is subsequently aminated with aqueous ammonia to produce 4-sulfamoylbenzyl chloride.
Reduction to Benzylamine
The sulfamoyl chloride intermediate undergoes Staudinger reduction using triphenylphosphine and lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding 4-sulfamoylbenzylamine with 85% purity after recrystallization.
Amide Coupling for Final Product Assembly
Activation of 4-(Pyrimidin-2-ylamino)benzoic Acid
The benzoic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux (3 h). Alternatively, EDC/HOBt coupling in DMF at 0–5°C achieves activation without side reactions.
Reaction with 4-Sulfamoylbenzylamine
The activated acid reacts with 4-sulfamoylbenzylamine in anhydrous DMF at room temperature (24 h). The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide as a white solid (82–89% yield).
Table 2: Amidation Conditions and Outcomes
| Activation Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl2 | None | DCM | 85 |
| EDC/HOBt | DIPEA | DMF | 89 |
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate enzyme functions and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Sulfonamide-Pyrimidine Hybrids
Several analogs share the 4-((pyrimidin-2-ylamino)methyl)benzamide scaffold but differ in sulfonamide substituents (Table 1). These variations influence physical properties and synthetic accessibility:
Table 1: Key Sulfonamide-Pyrimidine Hybrids
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in 7k, trifluoromethyl in 7m) lower melting points compared to halogenated derivatives (e.g., 7l, 7f) .
- Bulkier Substituents (e.g., biphenyl in 7p, naphthalene in 7q) reduce crystallinity, as seen in lower melting points .
- Synthetic Yields correlate with steric hindrance: pyridine-3-sulfonyl (7n, 68%) vs. less hindered fluorophenyl derivatives (7f/g, 73–80%) .
Pyrimidine-Based Kinase Inhibitors
The compound structurally resembles kinase inhibitors like imatinib mesylate (4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide), which features a methylpiperazine group and pyridinyl substitution. Key differences include:
- Imatinib targets Bcr-Abl and c-Kit kinases, validated in gastrointestinal stromal tumors (GIST) and leukemia .
- Sulfamoyl vs. Methylpiperazine: The sulfamoyl group in 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide may favor carbonic anhydrase inhibition over kinase targeting, suggesting divergent therapeutic applications .
PD-L1 Inhibitors with Sulfonamide Scaffolds
Sulfonamide derivatives in , such as 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) , show >50% PD-L1 inhibition. While these compounds share sulfonamide motifs, their salicylamide/anisamide cores differ from the pyrimidine-benzamide structure of the main compound. This highlights the role of scaffold diversity in modulating target specificity .
Structural Isomers and Bioisosteres
- 3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide () replaces the benzyl linker with a direct phenyl-sulfamoyl group, demonstrating how positional isomerism affects solubility and binding .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the pyrimidin-2-ylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (argon/nitrogen atmosphere). The sulfamoylbenzyl moiety is then attached using a coupling agent like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzamide to sulfamoylbenzyl chloride) and reflux in THF for 6–8 hours. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity .
Advanced: How can conflicting reports on this compound’s kinase inhibition selectivity be resolved?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., ATP concentration, pH). To resolve these:
- Perform competitive binding assays with ATP titrations (0.1–10 mM) to determine IC50 shifts.
- Use crystallography (e.g., X-ray or Cryo-EM) to map binding interactions, focusing on the sulfamoyl group’s role in ATP-pocket engagement.
- Validate selectivity via kinome-wide profiling (e.g., using KinomeScan) against 468 kinases. Cross-reference with structurally similar compounds (e.g., N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-dimethylbenzamide) to identify conserved inhibitory motifs .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy (¹H/¹³C): Confirm regiochemistry of the pyrimidine-amino linkage (δ 8.2–8.5 ppm for pyrimidinyl protons) and sulfonamide NH (δ 7.3–7.6 ppm).
- HPLC-MS: Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and ESI+ mode for [M+H]+ ion detection (theoretical m/z: ~438.5).
- FT-IR: Verify sulfonamide S=O stretches at 1150–1300 cm⁻¹ and benzamide C=O at ~1650 cm⁻¹ .
Advanced: What computational approaches are effective in predicting off-target interactions and metabolic pathways?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model ligand-protein stability (20–50 ns trajectories) with explicit solvent models. Focus on sulfamoylbenzyl flexibility in binding pockets.
- ADMET Prediction: Employ SwissADME or ADMETLab 2.0 to assess CYP450 inhibition risk (e.g., CYP3A4/2D6) and blood-brain barrier permeability (LogBB < -1 suggests limited CNS activity).
- Metabolic Pathway Mapping: Combine MetaSite and GLORYx to predict Phase I/II metabolites, prioritizing N-dealkylation and sulfonamide oxidation .
Basic: How should researchers design in vitro assays to evaluate enzymatic inhibition potency?
Methodological Answer:
- Enzyme Selection: Use recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 nM concentration in Tris-HCl buffer (pH 7.4).
- Substrate Cocktails: Include ATP (Km-adjusted concentrations) and peptide substrates (e.g., Poly-Glu-Tyr for tyrosine kinases).
- Detection: Employ time-resolved fluorescence (TR-FRET) or luminescence (ADP-Glo™) for real-time activity monitoring. Run controls with staurosporine (broad kinase inhibitor) and vehicle (DMSO ≤0.1%) .
Advanced: What strategies address poor aqueous solubility during preclinical pharmacokinetic studies?
Methodological Answer:
- Formulation Optimization: Use co-solvents (10% PEG-400 + 5% Solutol HS-15) or nanoemulsions (∼200 nm particle size via high-pressure homogenization).
- Salt Formation: Screen with counterions (e.g., HCl, sodium) to enhance solubility ≥10-fold.
- In Vivo Testing: Administer IV (1 mg/kg) and oral (10 mg/kg) doses in rodent models, with plasma sampling over 24h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC ratios for bioavailability .
Basic: How can stability under physiological conditions be assessed?
Methodological Answer:
- pH Stability: Incubate compound (1 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC (area under curve retention).
- Plasma Stability: Mix with rat/human plasma (90% v/v) at 37°C. Aliquot at 0, 1, 2, 4, 8h, precipitate proteins with acetonitrile, and analyze supernatant .
Advanced: How do structural modifications to the pyrimidine ring alter bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituents at pyrimidine C4/C6 (e.g., methyl, chloro). Test against kinase panels to identify potency shifts (e.g., IC50 reduction from 120 nM to 35 nM with 4-Cl).
- DFT Calculations: Compare electron density maps (via Gaussian 16) to correlate substituent electronegativity with binding energy (ΔG ≤ -8 kcal/mol indicates high affinity) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform synthesis/purification in fume hoods (≥100 fpm airflow).
- Waste Disposal: Neutralize acidic/byproduct streams with 10% sodium bicarbonate before aqueous waste disposal .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells (e.g., HeLa) with 10 µM compound, lyse, heat (37–65°C), and quantify soluble target via Western blot.
- Photoaffinity Labeling: Incorporate a diazirine moiety into the benzamide scaffold, irradiate (365 nm), and identify crosslinked proteins via pull-down/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
